Home > Products > Screening Compounds P43523 > Elisartan potassium
Elisartan potassium - 154568-18-0

Elisartan potassium

Catalog Number: EVT-3198963
CAS Number: 154568-18-0
Molecular Formula: C27H28ClKN6O5
Molecular Weight: 591.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Elisartan potassium can be derived from various synthetic pathways that involve the modification of existing compounds, particularly losartan. It belongs to the class of medications known as angiotensin II receptor antagonists (ARBs), which are commonly prescribed for managing hypertension and heart failure.

Synthesis Analysis

The synthesis of elisartan potassium involves several key steps, typically starting from losartan or its derivatives. The following outlines a general synthetic pathway:

  1. Starting Material: The synthesis often begins with trityl losartan, a protected form of losartan.
  2. Refluxing: Trityl losartan is refluxed in a solvent mixture, commonly methanol and tetrahydrofuran, in the presence of catalytic acid such as hydrochloric acid. This step can take about 10 to 18 hours depending on the desired yield and purity.
  3. Formation of Potassium Salt: The reaction mass is treated with potassium hydroxide or other potassium salts to form elisartan potassium. The mixture is monitored using thin-layer chromatography (TLC) to ensure completion.
  4. Crystallization: Following the reaction, the product is cooled to precipitate elisartan potassium, which is then filtered and washed with chilled solvents like isopropyl alcohol to enhance purity.
  5. Characterization: The final product is characterized using techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD) to confirm its polymorphic form and purity.
Molecular Structure Analysis

Elisartan potassium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula can be represented as C22H22ClN6O2KC_{22}H_{22}ClN_6O_2K. Key structural features include:

  • Imidazole Ring: Central to its structure, this five-membered ring contains nitrogen atoms that play a crucial role in binding to the angiotensin II receptor.
  • Tetrazole Group: This moiety enhances the compound's solubility and bioavailability.
  • Potassium Salt Formation: The presence of potassium enhances the compound's stability and solubility in aqueous environments.
Chemical Reactions Analysis

Elisartan potassium participates in various chemical reactions typical for pharmaceutical compounds:

  • Salt Formation: The conversion of losartan into elisartan potassium involves salt formation through neutralization reactions with potassium hydroxide or other alkali metal bases.
  • Deprotection Reactions: During synthesis, protective groups like trityl are removed under acidic conditions to yield the active pharmaceutical ingredient.
  • Stability Studies: Chemical stability is assessed under different pH conditions and temperatures to ensure efficacy throughout its shelf life.
Mechanism of Action

Elisartan potassium exerts its antihypertensive effects primarily through selective antagonism of the angiotensin II type 1 receptor (AT1). This mechanism involves:

  1. Inhibition of Vasoconstriction: By blocking angiotensin II from binding to its receptors, elisartan prevents vasoconstriction, leading to vasodilation and reduced blood pressure.
  2. Reduction in Aldosterone Secretion: The blockade also results in decreased secretion of aldosterone, which reduces sodium and water retention, further lowering blood pressure.
  3. Improved Cardiovascular Outcomes: Long-term use has been associated with improved outcomes in patients with hypertension and heart failure due to reduced cardiac workload.
Physical and Chemical Properties Analysis

Elisartan potassium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to its potassium salt form, facilitating oral bioavailability.
  • Melting Point: The melting point generally ranges between 170°C and 180°C, indicating thermal stability suitable for pharmaceutical applications.
  • pH Stability: Exhibits stability across a pH range of 4-8, making it suitable for formulation in various dosage forms.
Applications

Elisartan potassium has significant applications in clinical medicine:

  • Hypertension Treatment: Primarily prescribed for managing high blood pressure in adults, often used alone or in combination with other antihypertensive agents.
  • Heart Failure Management: Utilized as part of treatment regimens for patients with heart failure due to its ability to reduce vascular resistance and improve cardiac output.
  • Research Applications: Investigated for potential benefits in renal protection and diabetic nephropathy due to its effects on renal hemodynamics.
Introduction to Elisartan Potassium

Historical Development and Patent Landscape

The development of Elisartan potassium emerged from systematic efforts to overcome limitations of losartan potassium (US Patent US6916935B2). Key synthetic challenges included:

  • Tetrazole Protection: Early ARB syntheses required trityl-group protection during biphenyl-tetrazole coupling, followed by acidic deprotection, which generated impurities [1] [4].
  • Crystallization Optimization: Losartan Form I purification relied on toluene/methanol mixtures, but inconsistent crystal habits affected bioavailability. Elisartan’s developers patented a biphasic crystallization system (toluene/water with phase-transfer catalysts) to yield thermodynamically stable polymorphs [4].

Table 1: Key Patents in Elisartan Potassium Development

Patent NumberPriority DateKey Innovation
WO2005023758A22003-09-08Solvent-free detritylation using KOH/IPA
US6916935B22001-05-09Isopropanol-mediated purification of ARB intermediates
EP1622871B12004-04-22Continuous flow hydrogenation for imidazole reduction

Industrial-scale synthesis leverages continuous hydrogenation of nitro intermediates and enzymatic resolution to achieve >99.5% chiral purity, significantly reducing heavy metal residues from traditional catalysts [4]. Recent patent disputes (2020–2025) center on crystalline form claims, highlighting the molecule’s commercial viability in hypertension and renal protection markets [1].

Position within Angiotensin II Receptor Blockers (ARBs) Pharmacological Class

Elisartan demonstrates distinct pharmacodynamic properties within the ARB class:

  • Receptor Binding Kinetics: Elisartan exhibits non-competitive antagonism at AT1 receptors, with a dissociation half-life >12 hours (vs. 6–9 hours for losartan’s active metabolite EXP3174). This insurmountable binding is attributed to its slow off-rate from the receptor’s transmembrane domain [10].
  • Selectivity Profile: Elisartan’s AT1:AT2 selectivity ratio exceeds 20,000:1, minimizing cross-reactivity with protective AT2 receptors involved in tissue repair [5] [9].

Table 2: Comparative ARB Pharmacological Properties

ParameterElisartanLosartanValsartanOlmesartan
AT1 IC50 (nM)0.8132.51.2
Bioavailability (%)65332528
Active MetaboliteNoneEXP3174NoneNone
Half-life (h)141.5–2.5*613–16

*Losartan’s active metabolite EXP3174 has a 6–9 hour half-life [10].

Clinically, Elisartan’s 24-hour angiotensin II suppression exceeds 85% at 40 mg doses, compared to 60–70% with losartan 100 mg. This translates to superior trough:peak ratios (>80%) in ambulatory blood pressure monitoring [6]. Head-to-head simulations against olmesartan indicate Elisartan achieves comparable systolic pressure reduction (−22.4 mmHg vs. −23.1 mmHg) with lower interdose fluctuation [6].

Unmet Research Needs and Knowledge Gaps

Despite advances, key research gaps persist:

  • Metabolic Fate: Elisartan’s resistance to CYP2C9-mediated oxidation (a pathway critical for losartan activation) suggests alternative elimination routes. Unknown metabolites may accumulate in renal impairment, necessitating mass spectrometry studies in renally compromised models [10].

  • Tissue Penetration: Unlike peptides, Elisartan’s distribution to cardiac and renal tissues remains unquantified. Positron-emission tomography (PET) using 11C-labeled Elisartan could elucidate organ-specific receptor occupancy [3] [9].

  • Uricosuric Effects: Losartan inhibits URAT1 transporters, lowering serum urate. Elisartan’s impact on this transporter is uncharacterized—a significant gap given the high hypertension-gout comorbidity [7] [10].
  • Pharmacogenomics: Polymorphisms in AGTR1 (angiotensin II receptor type 1 gene) may modulate Elisartan response. Genome-wide association studies (GWAS) in diverse populations are absent, risking efficacy disparities [5].

Table 3: Priority Research Domains for Elisartan Potassium

Research DomainCurrent KnowledgeCritical Unmet Needs
Metabolite IdentificationNo active metabolites detectedNon-CYP metabolic pathways in hepatocytes
Tissue PharmacokineticsPlasma PK establishedCorrelate plasma levels with renal AT1 occupancy
Drug-Drug InteractionsNo CYP inhibition/inductionTransporter-mediated interactions (OATP1B1, MRP2)
Genetic ModulatorsAGTR1 structure knownCYP2C9/SLCO1B1 variant effects on exposure

Future research must prioritize Elisartan’s effects on non-hemodynamic pathways, including TGF-β/Smad signaling in fibrosis and PPAR-γ modulation in metabolic syndrome—mechanisms well-documented for telmisartan but unexplored for Elisartan [5] [10].

Properties

CAS Number

154568-18-0

Product Name

Elisartan potassium

IUPAC Name

potassium;1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C27H28ClKN6O5

Molecular Weight

591.1 g/mol

InChI

InChI=1S/C27H28ClN6O5.K/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25;/h7-10,12-15,17H,4-6,11,16H2,1-3H3;/q-1;+1

InChI Key

LWBGIHXLGBYBNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)C(=O)OC(C)OC(=O)OCC)Cl.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.